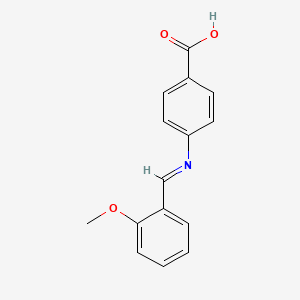

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid

Description

Properties

CAS No. |

71937-07-0 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

4-[(2-methoxyphenyl)methylideneamino]benzoic acid |

InChI |

InChI=1S/C15H13NO3/c1-19-14-5-3-2-4-12(14)10-16-13-8-6-11(7-9-13)15(17)18/h2-10H,1H3,(H,17,18) |

InChI Key |

QUXIIRLGUZOXFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C=NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation via Reflux Condensation

The most widely documented method involves the condensation of 2-methoxybenzaldehyde with 4-aminobenzoic acid in a refluxing alcoholic solvent. Ethanol is preferred due to its polarity and ability to dissolve both reactants. A typical procedure involves:

-

Molar Ratio : Equimolar amounts (1:1) of aldehyde and amine.

-

Reaction Time : 2–4 hours under reflux at 78–80°C.

-

Workup : Cooling the mixture to precipitate the product, followed by filtration and recrystallization from ethanol or methanol.

In a study replicating analogous Schiff base syntheses, a yield of 94% was achieved using ethanol as the solvent and a 2-hour reflux period. The product’s purity was confirmed via melting point analysis (210°C) and FT-IR spectroscopy, which identified characteristic imine (C=N) stretching vibrations at 1610–1625 cm⁻¹.

Acid-Catalyzed Synthesis

Role of Acid Catalysts

Protic acids (e.g., acetic acid) accelerate imine formation by protonating the carbonyl oxygen of 2-methoxybenzaldehyde, enhancing its electrophilicity. A catalytic amount (1–5 mol%) suffices to reduce reaction time to 1–2 hours. For example:

Kinetic Control and Side Reactions

Excessive acid or prolonged heating may hydrolyze the imine bond or esterify the carboxylic acid group. To mitigate this, post-reaction neutralization with a weak base (e.g., sodium bicarbonate) is recommended.

Solvent and Temperature Optimization

Solvent Screening

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 94 |

| Methanol | 32.7 | 65 | 88 |

| Acetonitrile | 37.5 | 82 | 76 |

Ethanol outperforms other solvents due to its balanced polarity and ability to stabilize intermediates. Methanol’s lower boiling point limits reflux efficiency, while acetonitrile’s high polarity reduces reactant solubility.

Catalytic Approaches

Alkali-Mediated Reactions

Sodium hydroxide (0.2–1.0 equivalents) enhances nucleophilicity of the amine group, though excess alkali may saponify ester derivatives.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to its original aldehyde and amine components.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: 2-methoxybenzaldehyde and 4-aminobenzoic acid.

Substitution: Substituted derivatives on the aromatic rings.

Scientific Research Applications

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((2-Methoxyphenyl)methylene)amino)benzoic acid involves its interaction with various molecular targets. As a Schiff base, it can form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related Schiff bases derived from 4-aminobenzoic acid exhibit variations in the substituents on the benzylidene moiety, leading to differences in physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The carboxylic acid group ensures solubility in polar solvents (e.g., DMSO, ethanol). Substituents like -OCH₃ (target compound) increase hydrophobicity compared to -OH (JP5) or -SO₃H () derivatives.

- Thermal Stability: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance thermal stability by resonance stabilization of the imine bond. For example, SS4 (dimethylamino) exhibits higher decomposition temperatures than JP1 .

Biological Activity

4-(((2-Methoxyphenyl)methylene)amino)benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a methylene bridge connecting to a 2-methoxyphenyl group. Its molecular formula is C16H15N1O3, with a molecular weight of approximately 255.27 g/mol. The structural complexity contributes to its unique biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Anticancer Activity

This compound has been evaluated for its anticancer properties, showing promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these cell lines range from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

3. Anti-Cholinesterase Activity

In vitro studies have demonstrated that certain analogs of the compound exhibit anti-cholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential therapeutic benefits in enhancing cognitive function .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular processes in pathogens or cancer cells.

- Receptor Binding : Its structural features allow it to bind to receptors that mediate various biological responses, including apoptosis in cancer cells .

Antimicrobial Study

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Anticancer Evaluation

In a comparative study involving several derivatives of PABA, this compound showed superior activity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics . The study highlighted the importance of structural modifications in enhancing anticancer potency.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobenzoic Acid | C7H7N1O2 | Simpler structure; lacks methylene bridge |

| 2-Methoxybenzoic Acid | C8H8O3 | Contains only one aromatic ring |

| 4-(Hydroxymethyl)benzoic Acid | C8H10O3 | Hydroxymethyl group instead of methylene |

| 4-(Methylthio)benzoic Acid | C8H9OS | Contains sulfur; alters electronic properties |

The uniqueness of this compound lies in its dual aromatic system and specific functional groups that may confer distinct biological activities compared to these similar compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.